1-bromo-9H-fluoren-9-one

Catalog No.
S1892072
CAS No.
36804-63-4
M.F
C13H7BrO
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-9H-fluoren-9-one

CAS Number

36804-63-4

Product Name

1-bromo-9H-fluoren-9-one

IUPAC Name

1-bromofluoren-9-one

Molecular Formula

C13H7BrO

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H

InChI Key

YOXUOHDHFCBGHY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br

1-Bromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H7BrOC_{13}H_{7}BrO and a molecular weight of 259.1 g/mol. It is a derivative of fluorenone, characterized by the presence of a bromine atom at the first position of the fluorenone structure. This compound exhibits unique chemical properties, making it valuable in various scientific research applications, particularly in organic synthesis and material science .

There is no current information available regarding the specific mechanism of action of 1-bromo-9H-fluoren-9-one in biological systems.

As information on 1-bromo-9H-fluoren-9-one is limited, it's best to handle it with caution assuming potential hazards common to aromatic bromides and ketones. These may include:

  • Skin and Eye Irritation: Aromatic bromides and ketones can be irritating to the skin and eyes upon contact [].
  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Potential Toxicity: Data on specific toxicity is unavailable, but similar compounds can have varying degrees of toxicity.

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution, often using reagents like sodium hydroxide or potassium tert-butoxide.
  • Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The carbonyl group can also undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide .

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activities of 1-bromo-9H-fluoren-9-one are not extensively documented, it is known to serve as a precursor in the synthesis of various organic compounds that may exhibit biological properties. Its role in palladium-catalyzed carbonylative coupling reactions suggests potential utility in developing biologically active molecules .

Several methods have been developed for synthesizing 1-bromo-9H-fluoren-9-one:

  • Bromination of 9H-fluoren-9-one: This is the most common method, involving the use of bromine (Br2) in the presence of catalysts like iron or aluminum chloride. The reaction conditions are controlled to ensure selective bromination at the desired position.
  • Multi-step Synthesis: Alternative synthetic routes may involve complex multi-step reactions, including the use of chromium trioxide and various solvents under controlled conditions to achieve high yields .

1-Bromo-9H-fluoren-9-one finds applications across various fields:

  • Organic Electronics: It is used as a precursor for synthesizing organic electronic materials.
  • Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Synthetic Chemistry: It serves as an intermediate in producing other organic compounds, including pharmaceuticals and agrochemicals .

Research on interaction studies involving 1-bromo-9H-fluoren-9-one primarily focuses on its reactivity and role as a precursor in complex organic syntheses. Its interactions with nucleophiles during substitution reactions and its behavior under reduction and oxidation conditions are critical areas of study that inform its applications in material synthesis and drug development .

1-Bromo-9H-fluoren-9-one can be compared with several similar compounds, highlighting its unique features:

Compound NameMolecular FormulaUnique Features
9-FluorenoneC13H10OC_{13}H_{10}OParent structure without bromine; different reactivity
2-Bromo-9H-fluoren-9-oneC13H7BrOC_{13}H_{7}BrOBromine at the second position; altered properties
9-HydroxyfluoreneC13H10OC_{13}H_{10}OHydroxyl group instead of carbonyl; different reactivity
4-Bromo-9H-fluoren-9-oneC13H7BrOC_{13}H_{7}BrOBromine at the fourth position; distinct properties

The uniqueness of 1-bromo-9H-fluoren-9-one lies in its specific substitution pattern, featuring both bromine and a carbonyl functional group, which contributes to its distinct reactivity and diverse applications in organic synthesis and material science .

XLogP3

4.3

Wikipedia

1-Bromo-9-fluorenone

Dates

Modify: 2023-08-16

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